molecular formula C17H18N2O4S B11669369 Ethyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11669369
M. Wt: 346.4 g/mol
InChI Key: LAIJDBBITHATCX-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, a methylsulfanyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridine ring.

    Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Attachment of the Methoxyphenyl Group: This step involves the use of electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the tetrahydropyridine ring.

    Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions using reagents like methylthiol or dimethyl disulfide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and low temperatures.

    Substitution: Sodium cyanide, potassium cyanide, methylthiol, dimethyl disulfide, and various solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Ethyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with similar compounds such as:

    Ethyl 5-cyano-4-(2-hydroxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Differing by the presence of a hydroxy group instead of a methoxy group.

    Ethyl 5-cyano-4-(2-methoxyphenyl)-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Differing by the presence of an ethylsulfanyl group instead of a methylsulfanyl group.

    Ethyl 5-cyano-4-(2-methoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxamide: Differing by the presence of a carboxamide group instead of a carboxylate group.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 5-cyano-4-(2-methoxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C17H18N2O4S/c1-4-23-17(21)14-13(10-7-5-6-8-12(10)22-2)11(9-18)16(24-3)19-15(14)20/h5-8,13-14H,4H2,1-3H3,(H,19,20)

InChI Key

LAIJDBBITHATCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=CC=CC=C2OC

Origin of Product

United States

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